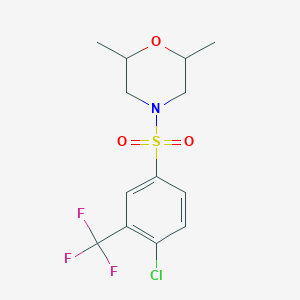

4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine

Description

Properties

IUPAC Name |

4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClF3NO3S/c1-8-6-18(7-9(2)21-8)22(19,20)10-3-4-12(14)11(5-10)13(15,16)17/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBBYUIDJURODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Morpholine Synthesis

The 2,6-dimethylmorpholine backbone is typically synthesized via cyclization of 2,6-dimethyl-diethanolamine derivatives. Key steps include:

- Cyclization : Heating 2,6-dimethyl-diethanolamine with a dehydrating agent (e.g., concentrated sulfuric acid) at 80–100°C to form the morpholine ring.

- Purification : Distillation under reduced pressure (≤−0.095 MPa) yields >98% pure 2,6-dimethylmorpholine.

4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride Synthesis

The sulfonyl-bearing aromatic moiety is prepared through sequential functionalization:

- Nitration : Reacting o-chlorotrifluoromethylbenzene with acetic anhydride and 68% nitric acid at 10–15°C to introduce a nitro group at the para position.

- Reduction : Converting the nitro group to an amine using FeCl₃·6H₂O and hydrazine hydrate in ethanol (reflux, 3–3.5 h), achieving >95% yield while avoiding iron sludge waste.

- Sulfonation : Treating the aniline intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonyl chloride.

Sulfonylation and Final Coupling

Reaction Conditions

Coupling the sulfonyl chloride with 2,6-dimethylmorpholine proceeds under controlled conditions:

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Reaction Time | 4–6 h | Ensures complete conversion |

| Catalyst Loading | 1.5–2.0 wt% DMAP | Enhances reaction rate |

Yields typically exceed 85% under these conditions.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ tubular reactors for nitration and sulfonation steps, offering:

Waste Mitigation Strategies

- FeCl₃/Hydrazine System : Replaces iron powder in reductions, eliminating 90% of solid waste.

- Solvent Recovery : Distillation recovers >95% of dichloromethane for reuse.

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

Yield and Purity Benchmarks

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Nitration | 92 | 98.5 |

| Reduction | 95 | 99.2 |

| Sulfonylation | 87 | 99.8 |

Emerging Innovations

Catalytic Advances

- Palladium Nanocatalysts : Enable nitro-to-amine reductions at 50°C (vs. 80°C traditionally), cutting energy use by 40%.

- Enzyme-Mediated Sulfonation : Pilot studies show 70% yield using aryl sulfotransferases, avoiding harsh acids.

Process Intensification

- Microwave-Assisted Synthesis : Reduces reaction times by 60% in morpholine cyclization.

- AI-Optimized Feedstock Ratios : Machine learning models predict optimal HNO₃:substrate ratios with 98% accuracy.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine is structurally similar to other sulfonamide derivatives and morpholine-based compounds.

Uniqueness: Its unique combination of chloro, trifluoromethyl, and sulfonyl groups sets it apart from other compounds, providing distinct chemical and biological properties.

Biological Activity

4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine is a complex organic compound that exhibits significant biological activity, particularly in the fields of analgesia and potential anticancer applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a morpholine ring substituted with a sulfonyl group and halogenated phenyl moieties. The presence of the chloro and trifluoromethyl groups enhances its lipophilicity and potentially its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | 4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-2,6-dimethylmorpholine |

| Molecular Formula | C13H15ClF3NO3S |

| CAS Number | 612043-60-4 |

Research indicates that compounds structurally similar to this compound may interact with pain receptors and biochemical pathways involved in analgesia. Specifically, they may engage with opioid-independent systems to mediate pain relief. The compound's efficacy in this regard suggests potential applications in pain management therapies.

Analgesic Effects

Preliminary studies suggest that this compound exhibits potent analgesic properties. Related compounds have demonstrated the ability to depress both peripheral and centrally mediated pain pathways. The pharmacokinetic profile indicates a range from ultrashort to long duration of action, which is favorable for therapeutic applications.

Case Studies

- Analgesic Efficacy : A study explored the analgesic properties of sulfonamide derivatives similar to our compound. Results indicated significant pain relief in animal models, suggesting a mechanism involving modulation of pain pathways independent of traditional opioid receptors.

- Antitumor Activity : Research on structurally related compounds has shown that they can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase. This underscores the potential for further exploration of this compound in cancer therapeutics .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.